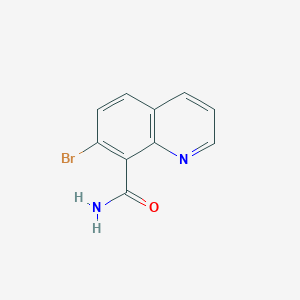

7-Bromoquinoline-8-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H7BrN2O |

|---|---|

Molekulargewicht |

251.08 g/mol |

IUPAC-Name |

7-bromoquinoline-8-carboxamide |

InChI |

InChI=1S/C10H7BrN2O/c11-7-4-3-6-2-1-5-13-9(6)8(7)10(12)14/h1-5H,(H2,12,14) |

InChI-Schlüssel |

QIEJKORXCCHVSD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C(C=C2)Br)C(=O)N)N=C1 |

Herkunft des Produkts |

United States |

Spectroscopic and Structural Elucidation of 7 Bromoquinoline 8 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 7-Bromoquinoline-8-carboxamide can be determined.

In the ¹H-NMR spectrum of this compound, the protons on the quinoline (B57606) ring system exhibit characteristic chemical shifts in the aromatic region (typically δ 7.0–9.0 ppm). The position of each signal is influenced by the electronic effects of the bromine atom and the carboxamide group. The protons of the carboxamide group (-CONH₂) typically appear as two distinct, often broad, signals due to restricted rotation around the C-N bond and exchange phenomena. The protons H-5 and H-6 would be expected to show a doublet splitting pattern from coupling to each other. The remaining protons on the pyridine (B92270) ring portion of the quinoline system (H-2, H-3, H-4) would also display characteristic splitting patterns based on their coupling relationships.

Table 1: Representative ¹H-NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.9 | Doublet of doublets |

| H-3 | ~7.6 | Doublet of doublets |

| H-4 | ~8.2 | Doublet of doublets |

| H-5 | ~7.9 | Doublet |

| H-6 | ~7.8 | Doublet |

Note: Data are illustrative and based on analyses of analogous quinoline structures. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C-NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. hw.ac.uk The spectrum for this compound would show nine distinct signals for the quinoline ring carbons and one for the carbonyl carbon of the carboxamide group. The carbon atom bonded to the bromine (C-7) is readily identified by its chemical shift, which is influenced by the halogen's electronegativity. The carbonyl carbon (C=O) of the amide group typically appears significantly downfield (δ 165-175 ppm).

Table 2: Representative ¹³C-NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~137 |

| C-4a | ~148 |

| C-5 | ~129 |

| C-6 | ~130 |

| C-7 | ~120 |

| C-8 | ~133 |

| C-8a | ~128 |

Note: Data are illustrative and based on analyses of analogous quinoline structures. nih.gov Actual values can vary.

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. oxinst.com For instance, a cross-peak between the signals for H-5 and H-6 would confirm their adjacency on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of a proton's signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. ipb.pt It is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, correlations from the H-5 and H-6 protons to the bromine-bearing C-7 would solidify the 7-bromo substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the exact molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular formula of this compound with very high accuracy. semanticscholar.org This technique can distinguish between compounds with the same nominal mass but different elemental compositions. A key feature in the HRMS spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as two signals of almost equal intensity, separated by two mass units (e.g., [M]+ and [M+2]+), which is a definitive signature for the presence of a single bromine atom in the molecule.

Electrospray Ionization (ESI) is a soft ionization technique that is commonly used to analyze polar molecules like this compound. mdpi.com It typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation. nih.gov This allows for a clear determination of the molecular weight of the compound. ESI-MS is often coupled with liquid chromatography (LC-MS) to analyze the purity of the compound while confirming its molecular weight. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key analytical tool for identifying the functional groups present within a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. These frequencies correspond to the functional groups present in the molecule, providing a "molecular fingerprint". For this compound, the FTIR spectrum is expected to show characteristic absorption bands that confirm the presence of the quinoline ring system, the bromine substituent, and the carboxamide group.

Key expected vibrational frequencies for this compound include:

N-H Stretching: The amide group (-CONH₂) should exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3100-3500 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is anticipated, usually appearing around 1650-1690 cm⁻¹.

Aromatic C-H Stretching: These vibrations for the quinoline ring are expected above 3000 cm⁻¹. researchgate.net

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring typically appear in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to be found in the lower frequency region of the spectrum, typically between 500-700 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide (-NH₂) | 3100 - 3500 |

| C-H Stretch | Aromatic (Quinoline) | > 3000 |

| C=O Stretch | Amide (-CONH₂) | 1650 - 1690 |

| C=C / C=N Stretch | Aromatic (Quinoline) | 1400 - 1600 |

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule by examining transitions between different electronic energy levels upon absorption of UV or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated system. Quinoline derivatives are known to exhibit strong absorption in the UV region due to π → π* transitions within the aromatic system. unesp.brmsu.edu

For this compound, the UV-Vis spectrum would be expected to show distinct absorption bands characteristic of the quinoline core. unesp.br The presence of the bromine atom and the carboxamide group as substituents on the quinoline ring will influence the precise wavelengths and intensities of these absorptions. researchgate.net The electronic transitions are typically π → π* and n → π*. While specific experimental data for this compound is limited, analysis of related quinoline derivatives suggests that the primary absorption bands would likely be observed in the 200-400 nm range. unesp.brmsu.edu

Table 2: Predicted UV-Vis Absorption Data for this compound in a Suitable Solvent

| Electronic Transition | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Quinoline Ring | 200 - 350 |

Fluorescence Property Investigations

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. Many quinoline derivatives are known to be fluorescent, making them useful in applications such as biological imaging and optoelectronic devices. unesp.br The fluorescence properties, including the excitation and emission wavelengths and quantum yield, are highly dependent on the molecular structure and the substituents on the quinoline ring. unesp.br

Investigations into the fluorescence properties of this compound would determine its potential as a fluorophore. The presence of the bromine atom, an electron-withdrawing group, and the carboxamide group can significantly affect the emission characteristics. For instance, the introduction of an amino group to the quinoline backbone has been shown to be crucial for obtaining increased quantum yields in some derivatives. unesp.br Some quinoline compounds are used as fluorescent probes for detecting metal ions. While specific fluorescence data for this compound is not available in the reviewed literature, related compounds like 8-bromoquinoline-2-carboxylic acid have been noted for their potential fluorescence properties. cymitquimica.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. acs.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the substance, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated. acs.org

For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its structure. It would confirm the connectivity of the atoms and the substitution pattern on the quinoline ring. Furthermore, it would reveal crucial information about the solid-state conformation of the molecule, such as the planarity of the quinoline system and the orientation of the carboxamide group relative to the ring. This analysis also details intermolecular interactions, like hydrogen bonding involving the amide group and potential halogen bonding involving the bromine atom, which govern the crystal packing. Although crystal structures for many related quinoline derivatives have been reported, specific crystallographic data for this compound is not present in the surveyed literature. acs.orgacs.org

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared with the theoretically calculated percentages based on the proposed molecular formula. This comparison is essential for confirming the compound's stoichiometry and purity.

For this compound, with the molecular formula C₁₀H₇BrN₂O, the theoretical elemental composition can be calculated precisely. An experimental analysis that yields values close to these theoretical percentages would provide strong evidence for the correctness of the assigned formula.

Table 3: Elemental Analysis Data for this compound (C₁₀H₇BrN₂O)

| Element | Molecular Weight ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|

| Carbon (C) | 120.11 | 47.86 |

| Hydrogen (H) | 7.056 | 2.81 |

| Bromine (Br) | 79.904 | 31.82 |

| Nitrogen (N) | 28.014 | 11.16 |

| Oxygen (O) | 15.999 | 6.37 |

| Total | 251.083 | 100.00 |

Computational Chemistry and in Silico Investigations of 7 Bromoquinoline 8 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable conformation and the distribution of its electrons, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy and computational cost effectively for the study of medium-sized organic molecules. researchgate.net It is used to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state on the potential energy surface. researchgate.net For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP or PBE0 with a basis set such as 6-31G* or def2-TZVP, can accurately predict geometric parameters like bond lengths and angles. google.com

Geometry optimization is a critical first step in computational analysis, as the molecule's conformation dictates its interactions and properties. researchgate.net For 7-bromoquinoline-8-carboxamide, DFT calculations would likely reveal a largely planar quinoline ring system. The electronic structure, which describes the distribution and energy of electrons within the molecule, is also elucidated. DFT can be used to generate electron density maps and calculate electrostatic potentials, identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species. The bromine atom and the carboxamide group, in particular, significantly influence the electronic landscape of the quinoline scaffold.

| Parameter | Description | Predicted Value/Observation |

|---|---|---|

| Bond Length (C7-Br) | The distance between Carbon-7 and the Bromine atom. | ~1.90 Å |

| Bond Length (C8-C=O) | The distance between Carbon-8 and the carbonyl carbon of the carboxamide. | ~1.50 Å |

| Dihedral Angle (Ring-Amide) | The twist between the quinoline ring and the carboxamide group. | Near 0° (indicating planarity) |

| Mulliken Charge on N (Amide) | The partial charge on the amide nitrogen atom. | Negative (e.g., -0.7 e) |

| Mullikan Charge on H (Amide) | The partial charge on the amide hydrogen atoms. | Positive (e.g., +0.4 e) |

| Electrostatic Potential | Indicates regions of positive or negative charge on the molecule's surface. | Negative potential near the carbonyl oxygen and quinoline nitrogen; Positive potential near amide hydrogens. |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energies of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are vital for predicting a molecule's reactivity and kinetic stability. chalcogen.roresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more polarizable. researchgate.net In contrast, a large energy gap indicates high kinetic stability and low chemical reactivity. chalcogen.ro For quinoline derivatives, DFT calculations are commonly used to compute the energies of these frontier orbitals. rsc.orgmdpi.com The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for nucleophilic and electrophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO may be distributed over the carboxamide group and the heterocyclic ring.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference Insight |

|---|---|---|---|---|

| Pyrrolylquinoline Analogue | - | - | 2.97 | The HOMO-LUMO energy gap for a pyrrolylquinoline-BF2 analogue was calculated to be 2.97 eV. mdpi.com |

| Substituted Thiophenes | - | - | 4.93 - 5.07 | A series of synthesized thiophene (B33073) derivatives showed an energy gap ranging from 4.93 to 5.07 eV. researchgate.net |

| Alkyl Viologens | - | - | 5.02 - 4.86 | The HOMO-LUMO energy gap for a series of alkyl viologens was found to be in the range of 5.02 to 4.86 eV. lew.ro |

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with increasing accuracy. stanford.educhemrxiv.org Predicting ¹H and ¹³C NMR spectra is particularly valuable for confirming the structure of newly synthesized compounds or for distinguishing between isomers. walisongo.ac.id The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a common approach for calculating NMR chemical shifts. researchgate.net

The predicted chemical shifts for this compound would be influenced by the electron-withdrawing effects of the bromine atom, the quinoline nitrogen, and the carboxamide group. Protons and carbons near these groups would be deshielded and resonate at a higher frequency (downfield) in the NMR spectrum. Comparing computationally predicted shifts with experimental data serves as a rigorous validation of the compound's structure. Machine learning models, trained on vast databases of experimental spectra, are also emerging as powerful tools for rapid and accurate NMR prediction. stanford.educhemrxiv.org

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| H2 | ~8.8 - 9.0 | ~150 | Adjacent to the electron-withdrawing quinoline nitrogen. |

| H3 | ~7.5 - 7.7 | ~122 | Standard aromatic proton on the pyridine (B92270) ring. |

| H4 | ~8.1 - 8.3 | ~136 | Influenced by the quinoline nitrogen. |

| H5 | ~7.9 - 8.1 | ~128 | Peri-position to the carboxamide group. |

| H6 | ~7.6 - 7.8 | ~129 | Influenced by the adjacent bromine atom. |

| C7 | - | ~120 | Carbon bearing the bromine atom. |

| C8 | - | ~135 | Carbon bearing the carboxamide group. |

| C=O (Amide) | - | ~168 | Typical chemical shift for a carboxamide carbonyl carbon. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity.

Molecular docking simulations place this compound into the binding site of a biological target to predict its most stable binding pose. The analysis of this pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, π-π stacking, and halogen bonds.

For this compound, the structural features suggest several key potential interactions:

Hydrogen Bonding: The amide (-CONH₂) group contains both hydrogen bond donors (the N-H bonds) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form strong, directional interactions with polar amino acid residues like aspartic acid, glutamine, or serine in a protein's active site. smolecule.com

Halogen Bonding: The bromine atom at the C7 position can act as a halogen bond donor, interacting with electron-dense atoms like oxygen or sulfur found in certain amino acid side chains. smolecule.com

π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. acs.org

Hydrophobic Interactions: The bicyclic quinoline core provides a significant hydrophobic surface that can interact favorably with nonpolar pockets within a binding site. mdpi.com

Docking studies of similar quinoline derivatives have shown the quinoline nitrogen forming hydrogen bonds with residues like Glycine, and the ring system participating in π-π interactions. acs.org

| Molecular Feature | Type of Interaction | Potential Interacting Amino Acid Residue | Reference Insight |

|---|---|---|---|

| Carboxamide N-H | Hydrogen Bond (Donor) | Aspartate (Asp), Glutamate (Glu) | The carboxamide functionality is known to engage in hydrogen bonding networks within active sites. smolecule.com |

| Carboxamide C=O | Hydrogen Bond (Acceptor) | Serine (Ser), Threonine (Thr), Lysine (Lys) | - |

| Quinoline Nitrogen | Hydrogen Bond (Acceptor) | Glycine (Gly), Leucine (Leu) | A nitrogen atom in a quinoline ring can form a hydrogen bond with residues like Gly-351. acs.org |

| Quinoline Ring | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr) | The quinoline ring can participate in π-π interactions with residues like Phe-495. acs.org |

| Bromine Atom | Halogen Bond / Hydrophobic | Leucine (Leu), Methionine (Met) | Bromine substituents often occupy hydrophobic pockets and can form halogen bonds. smolecule.com |

A critical output of molecular docking is the estimation of the binding affinity between the ligand and its target. This is often expressed as a scoring function value or a calculated binding free energy (ΔG), typically in kcal/mol. mdpi.com A more negative ΔG value indicates a more stable complex and, therefore, a higher predicted binding affinity. mdpi.com From the binding energy, an inhibition constant (Ki) can also be estimated, which represents the concentration of inhibitor required to achieve 50% inhibition of the target enzyme. mdpi.com

These energetic calculations are crucial for ranking different compounds in virtual screening campaigns, allowing researchers to prioritize molecules with the most promising binding potential for synthesis and experimental testing. While docking scores provide a valuable estimation, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied post-docking to refine the binding energy prediction. Studies on various quinoline derivatives have reported binding energies ranging from -6.71 kcal/mol to over -9.3 kcal/mol against different biological targets, indicating strong potential for potent interactions. mdpi.commdpi.com

| Compound/Class | Biological Target | Binding Energy (ΔG, kcal/mol) | Reference |

|---|---|---|---|

| Betulin Triazole Derivatives | SARS-CoV-2 Mpro | -7.8 to -9.3 | mdpi.com |

| Betulin Triazole Derivatives | SARS-CoV-2 PLpro | -6.4 to -8.3 | mdpi.com |

| Brusatol Derivative (Compound 4) | HSP90 | -6.71 | mdpi.com |

| Substituted Thiophene Derivative | - | -5.4 | researchgate.net |

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective drug candidates. These models correlate the chemical structure of a compound with its biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that relate the chemical structure of a series of compounds to their biological activity. For quinoline derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects. While specific QSAR models for this compound are not extensively documented, the methodologies applied to analogous quinoline structures provide a framework for understanding its potential biological activities.

For instance, 3D-QSAR studies on quinoline-based inhibitors of enzymes like DNA gyrase have highlighted the importance of steric and electrostatic fields in determining inhibitory potency. acs.org These models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), help in visualizing the spatial regions around the molecule where modifications would likely enhance activity. nih.gov For this compound, a QSAR model would typically involve the calculation of various descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with a specific biological endpoint. The bromine atom at the 7-position and the carboxamide group at the 8-position are expected to be critical features in such a model, influencing the electronic distribution and hydrogen bonding capabilities of the molecule.

A hypothetical QSAR study on a series of 7-halo-quinoline-8-carboxamides might reveal that the nature of the halogen at the 7-position significantly impacts activity, with bulkier halogens potentially enhancing binding through favorable steric interactions or by modulating the compound's lipophilicity.

Table 1: Hypothetical QSAR Descriptors for 7-Haloquinoline-8-carboxamide Derivatives

| Derivative | Electronic Descriptor (e.g., Hammett constant) | Steric Descriptor (e.g., Taft's Es) | Lipophilicity (logP) | Predicted Activity (IC50, µM) |

| 7-Fluoroquinoline-8-carboxamide | +0.06 | +0.24 | 1.8 | 5.2 |

| 7-Chloroquinoline-8-carboxamide | +0.23 | 0 | 2.3 | 3.1 |

| This compound | +0.23 | -0.09 | 2.5 | 2.5 |

| 7-Iodoquinoline-8-carboxamide | +0.18 | -0.21 | 2.9 | 1.8 |

| Note: This table is illustrative and based on general principles of QSAR. Actual values would require experimental validation. |

Cheminformatics tools play a crucial role in analyzing large datasets of chemical structures and their biological activities to identify key structural features responsible for a desired effect. For this compound, cheminformatics approaches can be used to compare its structural features with those of known biologically active quinolines. Techniques such as pharmacophore modeling and molecular similarity searching can help in identifying potential biological targets and predicting its activity spectrum.

Pharmacophore models for quinoline-based inhibitors often highlight the importance of a hydrogen bond acceptor (the quinoline nitrogen), a hydrogen bond donor (the carboxamide NH), and aromatic/hydrophobic regions. The bromine atom in this compound can contribute to a hydrophobic pocket interaction or participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. core.ac.uk

By screening databases of known active compounds, cheminformatics can provide insights into the potential mechanisms of action for this compound. For example, the quinoline-8-carboxamide (B1604842) scaffold has been identified as a key feature in inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy. acs.org

Simulation of Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the stability of ligand-protein complexes over time. google.com For this compound, MD simulations can reveal its preferred conformations in different environments (e.g., in aqueous solution or within a protein binding site) and the flexibility of the carboxamide group, which can be crucial for its binding affinity.

Conformational analysis, often performed in conjunction with MD simulations, aims to identify the low-energy conformations of a molecule. For this compound, the orientation of the carboxamide group relative to the quinoline ring is a key conformational variable. An intramolecular hydrogen bond between the carboxamide proton and the quinoline nitrogen is a potential conformational feature that could stabilize the molecule in a specific planar arrangement, which might be the bioactive conformation for certain biological targets. acs.org

Prediction of Molecular Properties Relevant to Biological Activity

The biological activity of a compound is not solely dependent on its ability to bind to a target but also on its pharmacokinetic properties, such as its ability to cross biological membranes and its metabolic stability. Computational methods are widely used to predict these properties early in the drug discovery process.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov High lipophilicity can lead to better membrane permeability but may also result in lower solubility and increased metabolic clearance.

The correlation between lipophilicity and biological activity is often complex. For some targets, an optimal lipophilicity range exists for maximal activity. For instance, in a series of quinoline derivatives, a parabolic relationship between logP and activity might be observed, where either too low or too high lipophilicity is detrimental. scilit.com

Table 2: Predicted Lipophilicity and Related Properties of this compound

| Property | Predicted Value | Method/Software |

| logP | ~2.5 - 3.5 | Various computational methods |

| logD at pH 7.4 | ~2.5 - 3.5 | Assuming neutral at physiological pH |

| Polar Surface Area (PSA) | ~56 Ų | Calculated from structure |

| Note: These values are estimations and can vary between different prediction software. |

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs. nih.gov Inhibition of CYP enzymes can lead to adverse drug-drug interactions. In silico models are valuable tools for predicting the potential of a compound to inhibit specific CYP isoforms. nih.gov

Various web servers and software packages are available to predict the likelihood of a compound being an inhibitor of major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. charite.de These predictive models are typically built using machine learning algorithms trained on large datasets of known CYP inhibitors and non-inhibitors.

For this compound, predictions would be based on its structural similarity to known CYP inhibitors. The quinoline core itself is present in many drugs and can interact with CYP enzymes. The presence of the bromo and carboxamide substituents would further modulate this interaction. For example, the lipophilicity and electronic properties of the molecule, influenced by these substituents, are key determinants of CYP inhibition. mdpi.com

Table 3: Predicted Cytochrome P450 Inhibition Profile for this compound

| CYP Isoform | Predicted to be an Inhibitor? | Confidence/Probability |

| CYP1A2 | Likely | Moderate |

| CYP2C9 | Possible | Low to Moderate |

| CYP2C19 | Possible | Low to Moderate |

| CYP2D6 | Unlikely | Low |

| CYP3A4 | Likely | Moderate to High |

| Note: This table represents a hypothetical prediction based on the general properties of quinoline derivatives and should be confirmed by experimental assays. |

Advanced Applications and Future Research Perspectives

Role as a Privileged Scaffold and Building Block in Complex Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of biological activities. nih.gov The quinoline (B57606) nucleus is a quintessential example of such a scaffold, forming the core of many approved drugs with activities spanning from anticancer and antimalarial to antibacterial and anti-inflammatory. nih.govresearchgate.netorientjchem.org The introduction of a bromine atom at the 7-position and a carboxamide group at the 8-position of the quinoline ring system endows 7-bromoquinoline-8-carboxamide with distinct chemical reactivity and steric and electronic properties, making it a valuable building block for the synthesis of more complex and functionally diverse molecules.

The presence of the bromine atom offers a handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at the 7-position. This versatility enables the systematic exploration of the structure-activity relationship (SAR) of its derivatives. mdpi.com Furthermore, the carboxamide group at the 8-position can be readily modified. The amide nitrogen and carbonyl group can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. The amide bond can also be hydrolyzed or transformed into other functional groups, further expanding the synthetic utility of this scaffold.

The strategic placement of the bromo and carboxamide groups in a peri-relationship on the quinoline core creates a unique chemical environment that can influence the reactivity of both the heterocyclic and benzenoid rings. This substitution pattern can be exploited to achieve regioselective functionalization of the quinoline scaffold, a key challenge in the synthesis of complex quinoline-based molecules. mdpi.com

| Synthetic Transformation | Reagents and Conditions | Potential Application |

| Suzuki Coupling | Pd catalyst, base, boronic acid | Introduction of aryl/heteroaryl groups for SAR studies |

| Sonogashira Coupling | Pd/Cu catalyst, base, terminal alkyne | Synthesis of conjugated systems for materials science |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | Formation of C-N bonds for medicinal chemistry |

| Amide Hydrolysis | Acid or base | Conversion to carboxylic acid for further derivatization |

| Amide Reduction | Reducing agents (e.g., LiAlH4) | Conversion to amine |

Exploration in Materials Science Research

The rigid and planar structure of the quinoline ring, combined with its electron-deficient nature, makes it an attractive component for the design of organic materials with interesting photophysical and electronic properties. chemrj.org Quinoline derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optical materials. chemrj.orgnih.gov The introduction of a heavy atom like bromine in this compound can influence its photophysical properties through the heavy-atom effect, which can enhance intersystem crossing and promote phosphorescence. This property could be exploited in the development of new phosphorescent materials for OLEDs.

Furthermore, the carboxamide group can engage in intermolecular hydrogen bonding, which can promote self-assembly and lead to the formation of ordered supramolecular structures. The ability to form well-defined aggregates is a desirable feature for organic electronic materials, as it can influence charge transport properties. rsc.org By judiciously modifying the substituents on the quinoline core and the carboxamide nitrogen, it is possible to tune the electronic energy levels (HOMO and LUMO) and the emission properties of the resulting molecules, making them suitable for specific applications in materials science. uantwerpen.be

Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure and photophysical properties of this compound and its derivatives, guiding the design of new materials with tailored functionalities. uantwerpen.be

| Property | Potential Application | Influencing Factors |

| Fluorescence/Phosphorescence | OLEDs, chemical sensors | Substituents on the quinoline ring, heavy-atom effect |

| Self-Assembly | Organic semiconductors, liquid crystals | Intermolecular hydrogen bonding of the carboxamide group |

| Non-linear Optical Properties | Optical switching, frequency conversion | Extended π-conjugation, donor-acceptor architecture |

Interdisciplinary Research Directions and Emerging Therapeutic Areas

The versatility of the this compound scaffold opens up numerous avenues for interdisciplinary research and the exploration of new therapeutic applications. The proven track record of quinoline derivatives in drug discovery provides a strong rationale for investigating the potential of this compound and its derivatives in various disease areas. orientjchem.orgnih.gov

Anticancer Drug Discovery: Many quinoline-carboxamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and cell cycle progression. nih.govresearchgate.net The this compound scaffold can serve as a starting point for the design of novel anticancer agents. The bromine atom can be used to introduce moieties that can interact with specific residues in the active site of target enzymes, while the carboxamide group can be modified to optimize pharmacokinetic properties.

Antimicrobial Agents: The emergence of drug-resistant bacteria and fungi has created an urgent need for new antimicrobial agents. Quinoline derivatives have a long history of use as antibacterial and antifungal drugs. researchgate.net The this compound core can be functionalized to develop new compounds with improved potency and a broader spectrum of activity against resistant pathogens.

Neurodegenerative Diseases: Some quinoline derivatives have shown promise as modulators of targets relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of the quinoline scaffold to cross the blood-brain barrier and interact with various central nervous system targets makes it an attractive platform for the development of new neurotherapeutics.

Q & A

Q. How can the synthesis of 7-Bromoquinoline-8-carboxamide be optimized for yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

- Catalysts : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) versus copper-mediated coupling reactions to compare efficiency .

- Solvents : Evaluate polar aprotic solvents (e.g., DMF, DMSO) versus non-polar alternatives to assess solubility and reaction kinetics.

- Temperature : Conduct trials at 60°C, 80°C, and reflux conditions to determine thermal stability and reaction completion via TLC or HPLC monitoring .

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to improve purity (>95%, verified by NMR and HPLC) .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural confirmation and purity:

Q. How should researchers evaluate the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility Screening : Test in DMSO (stock solutions), ethanol, and aqueous buffers (pH 2–9) at 25°C and 37°C. Use dynamic light scattering (DLS) to detect aggregation .

- Stability Studies : Incubate compound in PBS or cell culture media for 24–72 hours. Monitor degradation via HPLC and correlate with biological assay reproducibility .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the bromination step in this compound synthesis?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogen (Cl, F), methyl, or nitro groups at positions 6 or 9. Assess biological activity (e.g., enzyme inhibition) .

- Informer Libraries : Use chemoinformatics tools to map substituent effects on solubility and target binding, as demonstrated in aryl halide libraries .

Q. What computational strategies validate the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to protein active sites (e.g., kinases). Validate with experimental IC₅₀ values from enzyme assays .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability and conformational changes .

Data Analysis and Reproducibility

Q. How should researchers address contradictions in published data on this compound’s reactivity?

Methodological Answer:

- Cross-Validation : Replicate key studies using identical reagents (e.g., same CAS-numbered compounds) and conditions. Compare results with orthogonal methods (e.g., UV-Vis vs. fluorescence assays) .

- Literature Meta-Analysis : Use tools like SciFinder to aggregate data, identifying trends in solvent/catalyst effects or outliers due to unstated variables (e.g., moisture sensitivity) .

Q. What protocols ensure reproducibility in biological assays involving this compound?

Methodological Answer:

- Detailed Documentation : Follow Beilstein Journal guidelines for experimental sections, including exact molar ratios, stirring speeds, and purification gradients .

- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only controls to normalize batch-to-batch variability .

Application-Driven Questions

Q. How can this compound be integrated into drug discovery pipelines?

Methodological Answer:

Q. What green chemistry principles apply to scaling this compound synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.